
3-Methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Vue d'ensemble
Description
Nisoldipine-d6 est une forme deutérée de Nisoldipine, un médicament pharmaceutique utilisé principalement pour le traitement de l'angine de poitrine chronique et de l'hypertension artérielle. La Nisoldipine appartient à la classe des bloqueurs des canaux calciques dihydropyridiniques et est connue pour sa haute spécificité pour les canaux calciques de type L . La forme deutérée, Nisoldipine-d6, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les profils métaboliques du médicament en raison de la présence d'isotopes lourds stables de l'hydrogène .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de Nisoldipine-d6 implique l'incorporation d'atomes de deutérium dans la molécule de Nisoldipine. Cela peut être réalisé par différentes voies de synthèse, notamment l'utilisation de réactifs et de solvants deutérés. Une méthode courante implique la réaction d'échange hydrogène-deutérium, où la Nisoldipine est traitée avec des solvants deutérés dans des conditions spécifiques pour remplacer les atomes d'hydrogène par du deutérium .
Méthodes de production industrielle
La production industrielle de Nisoldipine-d6 implique généralement une synthèse à grande échelle utilisant des réactifs et des solvants deutérés. Le processus comprend plusieurs étapes telles que la deutération, la purification et la cristallisation pour assurer la haute pureté et la stabilité du produit final. Des techniques avancées comme la séchage par atomisation et l'évaporation des solvants sont souvent utilisées pour produire des dispersions solides de Nisoldipine-d6, améliorant sa solubilité et sa biodisponibilité .
Analyse Des Réactions Chimiques
Types de réactions
Le Nisoldipine-d6 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés nitro correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.
Substitution : Le Nisoldipine-d6 peut subir des réactions de substitution nucléophile, où le groupe nitro est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont utilisés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Nisoldipine-d6, tels que des dérivés aminés provenant de la réduction et des dérivés substitués provenant de la substitution nucléophile .
Applications De Recherche Scientifique
Le Nisoldipine-d6 est largement utilisé dans la recherche scientifique pour diverses applications :
Pharmacocinétique : La forme deutérée est utilisée pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de la Nisoldipine dans l'organisme.
Développement de médicaments : Il aide à comprendre les voies métaboliques et les interactions potentielles médicament-médicament.
Chimie analytique : Le Nisoldipine-d6 sert d'étalon interne en spectrométrie de masse pour la quantification de la Nisoldipine dans les échantillons biologiques
Mécanisme d'action
Le Nisoldipine-d6, comme la Nisoldipine, agit comme un bloqueur des canaux calciques en inhibant sélectivement les canaux calciques de type L. Cette inhibition empêche l'afflux d'ions calcium dans les cellules musculaires lisses vasculaires, ce qui entraîne une vasodilatation et une réduction de la pression artérielle. Les cibles moléculaires comprennent les canaux calciques de type L dépendants du voltage, et les voies impliquées sont liées à la contraction des muscles lisses dépendante du calcium .
Mécanisme D'action
Nisoldipine-d6, like Nisoldipine, acts as a calcium channel blocker by selectively inhibiting L-type calcium channels. This inhibition prevents the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. The molecular targets include voltage-gated L-type calcium channels, and the pathways involved are related to calcium-dependent smooth muscle contraction .
Comparaison Avec Des Composés Similaires
Composés similaires
Nifédipine : Un autre bloqueur des canaux calciques dihydropyridiniques utilisé pour l'hypertension et l'angine de poitrine.
Amlodipine : Un bloqueur des canaux calciques à action prolongée ayant des utilisations thérapeutiques similaires.
Felodipine : Connu pour sa haute sélectivité vasculaire et utilisé dans le traitement de l'hypertension.
Unicité du Nisoldipine-d6
Le Nisoldipine-d6 est unique en raison de sa nature deutérée, qui lui confère une stabilité accrue et permet des études pharmacocinétiques détaillées. La présence d'atomes de deutérium peut entraîner des différences dans les voies métaboliques et des taux réduits de dégradation métabolique par rapport aux analogues non deutérés .
Propriétés
IUPAC Name |
3-O-methyl 5-O-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(COC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC)C)C)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


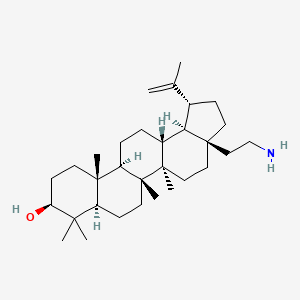
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)
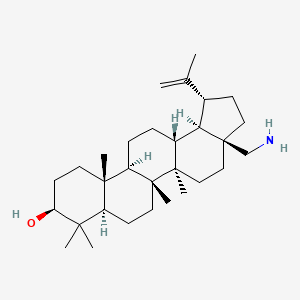
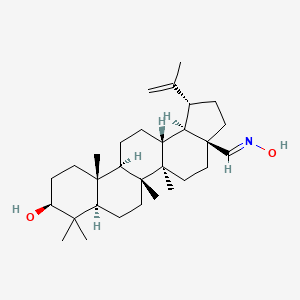
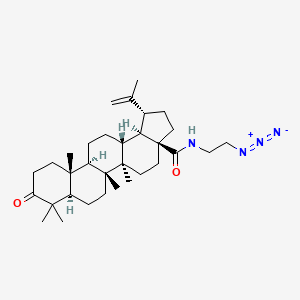
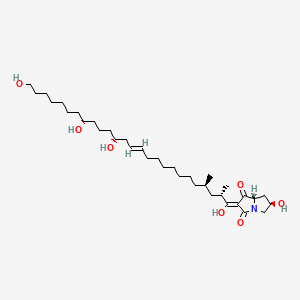

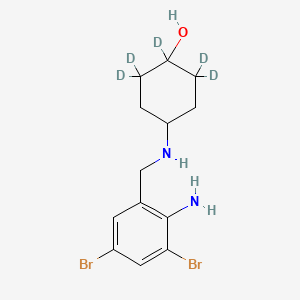

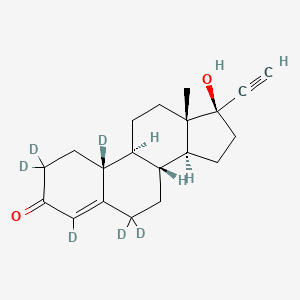
![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

